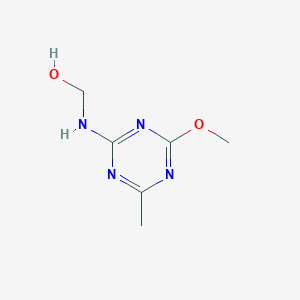
Ocnc1=NC(=NC(=N1)C)OC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ocnc1=NC(=NC(=N1)C)OC is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of heterocyclic compounds and has a unique structure that makes it suitable for various research applications.
Wirkmechanismus
The mechanism of action of Ocnc1=NC(=NC(=N1)C)OC is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, which results in the death of cancer cells.
Biochemical and Physiological Effects
Ocnc1=NC(=NC(=N1)C)OC has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has neuroprotective properties and can prevent the death of neurons. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Ocnc1=NC(=NC(=N1)C)OC is its potential application in the field of medicine. It has been found to be effective against various types of cancers and neurodegenerative diseases. Additionally, it has anti-inflammatory and antioxidant properties, which make it suitable for the treatment of other diseases.
However, one of the limitations of Ocnc1=NC(=NC(=N1)C)OC is its low solubility in water. This makes it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which makes it challenging to develop targeted therapies.
Zukünftige Richtungen
There are various future directions for the research on Ocnc1=NC(=NC(=N1)C)OC. One of the significant directions is to further understand its mechanism of action. This would enable the development of targeted therapies that are more effective and have fewer side effects.
Another future direction is to improve the solubility of Ocnc1=NC(=NC(=N1)C)OC. This would make it easier to administer in vivo and increase its potential applications in the field of medicine.
Conclusion
In conclusion, Ocnc1=NC(=NC(=N1)C)OC is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique structure and properties make it suitable for various research applications, including cancer research and neuroscience. However, its low solubility in water and the limited understanding of its mechanism of action are some of the challenges that need to be addressed. Further research is needed to fully understand the potential of Ocnc1=NC(=NC(=N1)C)OC in the field of medicine.
Synthesemethoden
The synthesis of Ocnc1=NC(=NC(=N1)C)OC involves the reaction of 2,6-dichloropurine with ethyl 2-oxocyclopentanecarboxylate in the presence of potassium carbonate. This reaction results in the formation of the desired compound with a yield of 60-70%. The purity of the compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Ocnc1=NC(=NC(=N1)C)OC has a wide range of scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that Ocnc1=NC(=NC(=N1)C)OC has the potential to inhibit the growth of cancer cells by inducing apoptosis. It has been found to be effective against various types of cancers, including breast, lung, and colon cancer.
Another important application of Ocnc1=NC(=NC(=N1)C)OC is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons. It has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-8-5(7-3-11)10-6(9-4)12-2/h11H,3H2,1-2H3,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYFBMBGFNSSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ocnc1=NC(=NC(=N1)C)OC | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

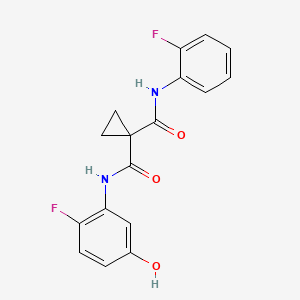
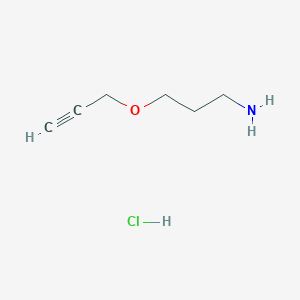

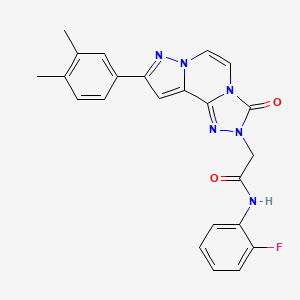
![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)
![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)
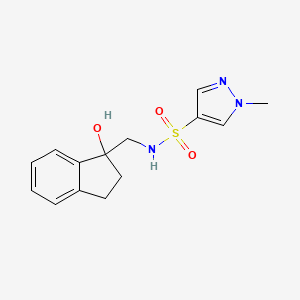
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)

![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
